molecular formula C18H19NO5S B2455628 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline CAS No. 946315-67-9

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline

Cat. No.: B2455628
CAS No.: 946315-67-9
M. Wt: 361.41
InChI Key: HCTFMFHONKNKPY-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline is a synthetic organic compound that features a unique combination of indoline and benzo[d][1,3]dioxole moieties

Preparation Methods

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline typically involves a multi-step process. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the propyl chain: The benzo[d][1,3]dioxole moiety is then reacted with a suitable propylating agent under basic conditions.

    Sulfonylation: The propylated benzo[d][1,3]dioxole is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Indoline coupling: Finally, the sulfonylated intermediate is coupled with indoline under palladium-catalyzed cross-coupling conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Coupling Reactions: The indoline moiety can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline has several scientific research applications:

Comparison with Similar Compounds

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline can be compared with other sulfonylated indoline derivatives and benzo[d][1,3]dioxole-containing compounds. Similar compounds include:

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Shares the benzo[d][1,3]dioxole moiety but differs in the nitrogen-containing ring structure.

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine: Similar structure with a pyrrolidine ring instead of indoline.

    Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzo[d][1,3]dioxole ring, exhibiting diverse biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-25(21,19-9-8-14-4-1-2-5-16(14)19)11-3-10-22-15-6-7-17-18(12-15)24-13-23-17/h1-2,4-7,12H,3,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTFMFHONKNKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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